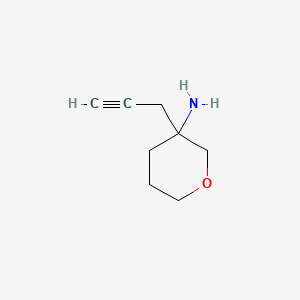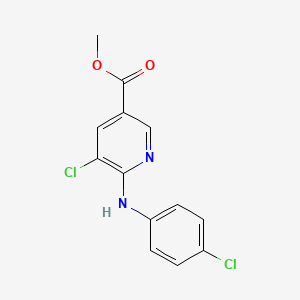
1-Hydroxypiperidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxypiperidine-2-carbonitrile is an organic compound with the molecular formula C6H10N2O. It is a derivative of piperidine, a six-membered heterocyclic amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanogen bromide in the presence of a base, followed by hydroxylation. The reaction conditions typically include a solvent such as methanol or ethanol and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxypiperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrone derivatives using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert it into piperidine derivatives using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in methanol as a solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Nitrone derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidine compounds.
Applications De Recherche Scientifique
1-Hydroxypiperidine-2-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-hydroxypiperidine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Piperidine: A parent compound with a similar structure but lacking the hydroxyl and nitrile groups.
Pyridine: A related heterocyclic compound with a nitrogen atom in the ring.
Piperazine: Another heterocyclic amine with two nitrogen atoms in the ring.
Uniqueness: 1-Hydroxypiperidine-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical properties and reactivity compared to its analogs . These functional groups enhance its versatility in synthetic applications and its potential as a precursor for various biologically active compounds .
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
1-hydroxypiperidine-2-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c7-5-6-3-1-2-4-8(6)9/h6,9H,1-4H2 |
Clé InChI |
RPPJLQGTSXPSOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate](/img/structure/B13501117.png)


![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)


![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)



![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
